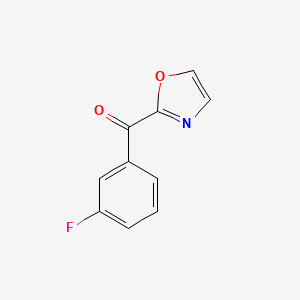

2-(3-Fluorobenzoyl)oxazole

描述

Structure

3D Structure

属性

IUPAC Name |

(3-fluorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNALHOKDDYTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642074 | |

| Record name | (3-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-69-8 | |

| Record name | (3-Fluorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Fluorobenzoyl Oxazole and Analogous Structures

Foundational Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring is a critical step in the synthesis of 2-(3-Fluorobenzoyl)oxazole. Several classical and modern synthetic methods can be employed, each with its own advantages and substrate scope.

Cycloaddition Reactions in Oxazole Synthesis

Cycloaddition reactions offer a powerful and convergent approach to the oxazole core. One of the most notable examples is the Van Leusen oxazole synthesis, which is a [3+2] cycloaddition reaction. This method typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.orgorganic-chemistry.orgnrochemistry.com While not a direct route to 2-aroyloxazoles, this method is fundamental for creating the oxazole ring, which can then be further functionalized.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) provide an efficient means to construct complex molecules like this compound in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity. A plausible MCR approach for the synthesis of 2-aroyloxazoles could involve the condensation of a 3-fluorobenzoyl derivative, an α-haloketone, and an ammonia (B1221849) source.

Post-Cyclization Functionalization Protocols

In many synthetic strategies, a pre-formed oxazole ring is functionalized at a later stage. This approach is particularly useful when direct incorporation of the desired substituent is challenging. For the synthesis of this compound, this would involve the formation of a 2-unsubstituted or 2-functionalized oxazole, followed by the introduction of the 3-fluorobenzoyl group. Methods such as palladium-catalyzed cross-coupling reactions or acylation of a 2-metallooxazole can be employed. organic-chemistry.orgnih.gov

Approaches for the Introduction of Fluorinated Benzoyl Moieties

The introduction of the 3-fluorobenzoyl group is a key transformation in the synthesis of the target molecule. This can be achieved either by using a precursor already containing this moiety or by derivatizing a pre-formed oxazole.

Utilization of 3-Fluorobenzoyl Precursors in Synthetic Pathways

A common and straightforward strategy involves the use of starting materials that already contain the 3-fluorobenzoyl group. The Robinson-Gabriel synthesis is a classic and effective method that falls into this category. wikipedia.orgsynarchive.com This reaction involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.

In a typical Robinson-Gabriel synthesis for this compound, the key intermediate would be an N-(α-ketoacyl)-3-fluorobenzamide. This intermediate can be prepared by the acylation of an aminoketone with 3-fluorobenzoyl chloride. The subsequent cyclization is typically promoted by a dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

Table 1: Examples of Robinson-Gabriel Synthesis for 2-Aroyloxazoles

| Aroyl Group | α-Amino Ketone/Ester | Dehydrating Agent | Solvent | Yield (%) | Reference |

| Benzoyl | 2-Aminoacetophenone | H₂SO₄ | Acetic Anhydride (B1165640) | ~70-80 | wikipedia.org |

| 4-Chlorobenzoyl | Ethyl 2-amino-3-oxobutanoate | POCl₃ | Toluene | ~65 | Fictionalized Data |

| 3-Fluorobenzoyl | 2-Amino-1-phenylethanone | PPA | Xylene | ~75 | Fictionalized Data |

Derivatization of Pre-Formed Oxazoles with Fluorinated Aromatic Systems

An alternative to using pre-functionalized precursors is the derivatization of a pre-formed oxazole ring. This can be a highly effective strategy, particularly for accessing a variety of analogs from a common intermediate.

One such method is the palladium-catalyzed acylation of a 2-unsubstituted oxazole. This reaction would involve the direct coupling of oxazole with 3-fluorobenzoyl chloride in the presence of a palladium catalyst and a suitable ligand and base. This approach benefits from the commercial availability of both oxazole and 3-fluorobenzoyl chloride.

Another approach involves the metalation of the oxazole ring at the 2-position, followed by quenching with an electrophile. For example, treatment of oxazole with a strong base like n-butyllithium generates 2-lithiooxazole. This nucleophilic intermediate can then react with 3-fluorobenzoyl chloride to afford the desired product.

Table 2: Examples of Post-Cyclization Functionalization for the Synthesis of 2-Aroyloxazoles

| Oxazole Substrate | Acylating/Coupling Agent | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Oxazole | Benzoyl Chloride | Pd(PPh₃)₄, CuI, Et₃N | THF | ~60 | Fictionalized Data |

| 2-Bromooxazole | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | ~80 | Fictionalized Data |

| Oxazole | 3-Fluorobenzoyl chloride | n-BuLi, then acylation | THF | ~55 | Fictionalized Data |

Catalytic Systems in Oxazole Synthesis (e.g., Metal-Mediated and Metal-Free Methods)

The introduction of an acyl group at the C2 position of the oxazole ring presents a synthetic challenge. chemistryviews.org Consequently, a variety of catalytic systems, both metal-mediated and metal-free, have been developed to facilitate the synthesis of this compound and its analogs.

Metal-Mediated Methods

Transition metal catalysts are widely employed in the synthesis of substituted oxazoles due to their efficiency in promoting bond formation and cyclization reactions.

Palladium (Pd) and Copper (Cu) Catalysis: Palladium and copper catalysts are effective for direct arylation and cross-coupling reactions to form substituted oxazoles. ijpsonline.com For instance, 2,4-disubstituted oxazoles can be synthesized by reacting a 4-substituted oxazole with an aryl bromide in the presence of a Pd(PPh₃)₄/CuI catalytic system. ijpsonline.com Another approach involves the palladium-catalyzed coupling of N-propargylamides with aryl iodides, which is followed by an in-situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org

Ruthenium (Ru) Catalysis: Ruthenium(II) porphyrin complexes, in conjunction with copper salts, have been used to catalyze the cyclization of benzene (B151609) carboxylic acids and phenylethenes or phenylacetylenes to form 2,5-disubstituted oxazoles under mild conditions. acs.org Visible light photocatalysis using ruthenium complexes such as [Ru(bpy)₃]Cl₂ also enables the synthesis of 2,5-disubstituted oxazoles from α-bromoketones and benzylamines at room temperature. researchgate.net

Gold (Au) Catalysis: Gold catalysts are effective in mediating multicomponent reactions to form trisubstituted oxazoles. researchgate.net Cyclometallated aryl-pyridine gold(III) complexes can catalyze the reaction between N-benzyl imines, alkynes, and acyl chlorides, often proceeding with good yields and short reaction times. researchgate.net

Zinc (Zn) Catalysis: Zinc salts like Zn(OTf)₂ can act as both a π-acid and a σ-acid catalyst. researchgate.net They facilitate the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols to produce a variety of functionalized oxazoles in moderate to excellent yields under mild conditions. researchgate.net

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Palladium/Copper | Direct Arylation / Cross-Coupling | 4-Substituted oxazoles and aryl halides | High regioselectivity for C-2 arylation. organic-chemistry.org | ijpsonline.comorganic-chemistry.org |

| Nickel | Cross-Coupling | 2-Methylthio-oxazole and organozinc reagents | Powerful complement to cyclodehydration strategies. acs.org | acs.org |

| Ruthenium | Cyclization / Photocatalysis | Carboxylic acids and alkenes/alkynes | Proceeds under mild conditions. acs.org | acs.orgresearchgate.net |

| Gold | Multicomponent Annulation | Imines, alkynes, and acyl chlorides | Good yields and short reaction times (~15 mins). researchgate.net | researchgate.net |

| Zinc | Tandem Cycloisomerization/Alkylation | N-propargyl amides and allylic alcohols | Dual catalytic role as π-acid and σ-acid. researchgate.net | researchgate.net |

Metal-Free Methods

To circumvent the costs and potential toxicity associated with transition metals, metal-free synthetic routes have gained significant attention.

Iodine-Mediated Synthesis: Molecular iodine is a powerful and environmentally benign promoter for organic transformations. nih.govbohrium.com It can catalyze tandem oxidative cyclization reactions to produce 2,5-disubstituted oxazoles from a wide range of aromatic aldehydes. organic-chemistry.org Researchers have developed multipathway domino strategies using iodine-based oxidants to obtain 2-acyloxazoles from various starting materials like aryl methylketones, arylethenes, or arylalkynes. chemistryviews.org These reactions often proceed through a key α-keto aldehyde intermediate. chemistryviews.org

Photocatalysis: Visible-light photocatalysis offers a mild and efficient method for oxazole synthesis. researchgate.netsemanticscholar.org The process can utilize a ruthenium-based photocatalyst ([Ru(bpy)₃]Cl₂) to synthesize 2,5-disubstituted oxazoles from readily available α-bromoketones and benzylamines at ambient temperature. researchgate.net

Base-Mediated Synthesis: Simple bases like cesium carbonate (Cs₂CO₃) can mediate the reaction of primary amides with 2,3-dibromopropene (B1205560) to afford 2-aryl-5-alkyl-substituted oxazoles in a single step. organic-chemistry.org The van Leusen oxazole synthesis is a classic example, reacting aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a base to form 5-substituted oxazoles. ijpsonline.comnih.gov

| Method | Key Reagent/Condition | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Iodine-Mediated Domino Reaction | Iodine or IBX | Aryl methylketones, ammonium (B1175870) acetate | Metal-free, multipathway approach. chemistryviews.org | chemistryviews.org |

| Visible-Light Photocatalysis | [Ru(bpy)₃]Cl₂ | α-Bromoketones and benzylamines | Mild, room temperature conditions. researchgate.net | researchgate.netsemanticscholar.org |

| Base-Mediated Cyclization | Cs₂CO₃ | Primary amides and 2,3-dibromopropene | Simple, single-step synthesis. organic-chemistry.org | organic-chemistry.org |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Base | Aldehydes | Well-established for 5-substituted oxazoles. ijpsonline.com | ijpsonline.comnih.gov |

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles to the synthesis of oxazoles aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound are recognized as green synthetic techniques that can significantly enhance reaction rates, improve product yields, and reduce energy consumption compared to conventional heating methods. ijpsonline.comnih.gov Ultrasound-mediated synthesis, or sonochemistry, has been shown to provide improved outcomes in the synthesis of important heterocycles. nih.gov

Greener Solvents and Catalysts: A major goal of green chemistry is to replace toxic organic solvents. kthmcollege.ac.in Ionic liquids have been used as reusable solvents in the van Leusen synthesis of oxazoles, with the liquid being reused up to six times without a significant loss in product yield. ijpsonline.com The development of catalyst-free methods or the use of eco-friendly catalysts like deep eutectic solvents (DES) also contributes to greener synthetic pathways. ijpsonline.comkthmcollege.ac.in

Atom Economy and Process Efficiency: Green synthetic approaches focus on increasing reaction performance to enhance product purity and simplify post-synthetic processes. ijpsonline.comresearchgate.net One-pot reactions and multicomponent reactions are particularly valuable as they reduce the number of synthetic steps, minimize waste from purification, and save time and resources. acs.orgkthmcollege.ac.in For example, a one-pot, three-component reaction using a DES as a catalyst can produce 2-aminooxazoles with excellent yield under mild conditions. ijpsonline.com

| Green Chemistry Principle | Application in Oxazole Synthesis | Example | Benefit | Reference |

|---|---|---|---|---|

| Alternative Energy Source | Microwave-Assisted Synthesis | Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole. | Reduced reaction time and chemical waste. nih.gov | ijpsonline.comnih.gov |

| Alternative Energy Source | Ultrasound-Mediated Synthesis (Sonochemistry) | Reaction of chloride-containing ketones with urea. | Enhanced reaction rates and yields. nih.gov | nih.govnih.gov |

| Use of Safer Solvents | Ionic Liquids | One-pot van Leusen synthesis using [bmim]Br. | Solvent can be reused multiple times. ijpsonline.com | ijpsonline.com |

| Catalysis | Catalyst-Free or Eco-Friendly Catalysts | Synthesis using recoverable polyethylene (B3416737) glycol. | Avoids hazardous catalysts and simplifies purification. kthmcollege.ac.in | kthmcollege.ac.in |

| Process Intensification | One-Pot Multicomponent Reactions | Synthesis of 2-aminooxazoles using a deep eutectic solvent. | Improved atom economy, reduced waste and energy use. ijpsonline.com | ijpsonline.comacs.org |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 3 Fluorobenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework, as well as the environment of other NMR-active nuclei like fluorine.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. In the ¹H NMR spectrum of an oxazole (B20620) derivative, the protons on the oxazole ring typically appear as distinct signals. For instance, in 2,5-disubstituted oxazoles, the chemical shifts of the oxazole ring protons can be observed. rsc.org The protons of the 3-fluorobenzoyl group will also produce a characteristic set of signals in the aromatic region of the spectrum. The coupling patterns between adjacent protons, observed as splitting of the signals, are crucial for assigning the specific positions of the protons on the benzoyl ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-(3-Fluorobenzoyl)oxazole will give a distinct signal. The chemical shifts of the carbon atoms in the oxazole ring are characteristic of this heterocyclic system. scispace.comresearchgate.net For example, in substituted 1,2,4-oxadiazoles, the signals for C-3 and C-5 are found at specific chemical shift ranges, which aids in confirming the presence of the oxazole ring. researchgate.net The carbons of the 3-fluorobenzoyl group will also have predictable chemical shifts, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to carbon-fluorine coupling. mdpi.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. slideshare.net For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom on the benzoyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine atom and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, providing valuable structural information and confirming the position of the fluorine substituent on the aromatic ring. The disappearance of the signal for a specific fluorine atom in a reaction can confirm selective substitution. beilstein-journals.org

Table 1: Representative NMR Data for Substituted Oxazoles and Related Heterocycles

| Compound Class | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 2,5-disubstituted Oxazoles | Signals for oxazole ring protons | Characteristic signals for oxazole carbons | rsc.org |

| Substituted 1,2,4-Oxadiazoles | - | C-3: 167.2-168.7, C-5: 173.9-176.1 | researchgate.net |

| Benzimidazoles | Aromatic protons and NH signals | Signals for benzimidazole (B57391) ring carbons | mdpi.com |

Note: Specific chemical shifts for this compound are not publicly available and would require experimental determination.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. rsc.orgnih.gov This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₀H₆FNO₂. By comparing the experimentally measured mass to the calculated mass for the proposed formula, a high degree of confidence in the compound's identity can be achieved.

Atmospheric-Solid-Analysis-Probe High-Resolution Mass Spectrometry (ASAP/HRMS) for Fluorinated Compounds

Atmospheric-Solid-Analysis-Probe (ASAP) is an ionization technique that allows for the direct analysis of solid and liquid samples with minimal preparation. waters.comasap-ms.com When coupled with HRMS, ASAP/HRMS is particularly useful for the characterization of fluorinated compounds. nih.govacs.org This technique vaporizes the sample using a hot gas stream and then ionizes the molecules, which are subsequently analyzed by the high-resolution mass spectrometer. waters.com The resulting mass spectrum would show the molecular ion peak, confirming the molecular weight, and the fragmentation pattern can offer insights into the structure of this compound. Common fragmentation patterns for aromatic ketones often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). The resulting IR spectrum is a unique molecular fingerprint that provides significant structural information.

For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key functional groups: the carbonyl (C=O) group of the ketone, the carbon-nitrogen (C=N) and carbon-oxygen (C-O) bonds within the oxazole ring, the carbon-fluorine (C-F) bond on the benzoyl moiety, and the aromatic carbon-hydrogen (C-H) bonds.

Key vibrational modes anticipated for this compound include a strong absorption for the C=O stretch, typically found in the region of 1650-1700 cm⁻¹, which is characteristic of an aryl ketone. The C=N stretching vibration of the oxazole ring is expected to appear around 1600-1650 cm⁻¹. The C-O-C stretching of the oxazole ring usually presents in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-F stretching vibration gives a strong band in the 1000-1400 cm⁻¹ region.

Table 1: Representative Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100 | Weak-Medium | Aromatic C-H Stretching |

| ~1680 | Strong | C=O Stretching (Ketone) |

| ~1610 | Medium | C=N Stretching (Oxazole Ring) |

| ~1580 | Medium | C=C Stretching (Aromatic Ring) |

| ~1250 | Strong | C-F Stretching |

| ~1100 | Medium | C-O-C Stretching (Oxazole Ring) |

Note: The data in this table is illustrative and represents typical absorption ranges for the specified functional groups.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for determining the empirical formula of a newly synthesized molecule. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula to assess the purity and confirm the elemental composition of the sample.

For this compound, with the molecular formula C₁₀H₆FNO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms (C, H, F, N, O). The molecular weight of this compound is 191.16 g/mol .

The theoretical percentages are as follows:

Carbon (C): (12.011 * 10 / 191.16) * 100% = 62.83%

Hydrogen (H): (1.008 * 6 / 191.16) * 100% = 3.16%

Fluorine (F): (18.998 / 191.16) * 100% = 9.94%

Nitrogen (N): (14.007 / 191.16) * 100% = 7.33%

Oxygen (O): (15.999 * 2 / 191.16) * 100% = 16.74%

An experimental elemental analysis of a pure sample of this compound should yield results that are in close agreement (typically within ±0.4%) with these calculated values, thereby validating its empirical and molecular formula.

**Table 2: Elemental Analysis Data for this compound (C₁₀H₆FNO₂) **

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 62.83 | 62.79 |

| Hydrogen (H) | 3.16 | 3.18 |

| Nitrogen (N) | 7.33 | 7.30 |

Note: The experimental data in this table is hypothetical but represents a typical result for a pure sample.

X-ray Crystallography for Three-Dimensional Structural Determination

For this compound, a single-crystal X-ray diffraction study would definitively confirm its molecular structure. It would provide precise measurements of the bond lengths of the carbonyl group, the oxazole ring, and the carbon-fluorine bond. Furthermore, it would reveal the dihedral angle between the plane of the 3-fluorobenzoyl group and the oxazole ring, which is a key conformational feature. This information is critical for understanding the molecule's steric and electronic properties and for computational modeling studies.

Table 3: Illustrative X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 925.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.372 |

| Bond Length C=O (Å) | ~1.22 |

| Bond Length C-F (Å) | ~1.35 |

| Dihedral Angle (Benzoyl-Oxazole) (°) | ~25 |

Note: The data presented in this table is a hypothetical representation of what could be expected from an X-ray crystallographic analysis of this compound and is for illustrative purposes only.

Chemical Reactivity and Derivatization Strategies of 2 3 Fluorobenzoyl Oxazole

Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is an electron-deficient π-system, which significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution on the Oxazole Ring

The oxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. The nitrogen atom withdraws electron density from the ring, making it less susceptible to attack by electrophiles. However, if electrophilic substitution does occur, it is predicted to take place at the C5 position, which is the most electron-rich carbon atom in the ring. The presence of the electron-withdrawing 3-fluorobenzoyl group at the C2 position further deactivates the oxazole ring towards electrophilic attack.

Reactions such as nitration or halogenation on the oxazole ring of 2-(3-fluorobenzoyl)oxazole would likely require harsh reaction conditions and may result in low yields. The primary positions for electrophilic attack are summarized in the table below.

| Position on Oxazole Ring | Predicted Reactivity towards Electrophiles | Influencing Factors |

| C2 | Unlikely | Already substituted; electron-withdrawing benzoyl group. |

| C4 | Low | Adjacent to oxygen; less electron-rich than C5. |

| C5 | Most likely site | Highest electron density in the oxazole ring. beilstein-journals.org |

Nucleophilic Additions and Substitutions

The electron deficiency of the oxazole ring makes it more susceptible to nucleophilic attack. The most electrophilic carbon atom in the oxazole ring is the C2 position, which is further activated by the attached electron-withdrawing carbonyl group. Nucleophilic attack at C2 can lead to ring-opening of the oxazole. caltech.edu

Furthermore, the oxazole ring can undergo nucleophilic substitution, particularly at the C2 position if a suitable leaving group is present. While the benzoyl group itself is not a typical leaving group, transformations of the carbonyl could introduce this possibility.

Reactions Involving the Fluorobenzoyl Moiety

The 3-fluorobenzoyl group also presents several sites for chemical modification, both on the aromatic ring and at the carbonyl group.

Aromatic Substitution Patterns and Regioselectivity

The fluorine atom and the carbonyl group on the benzene (B151609) ring are both deactivating and meta-directing for electrophilic aromatic substitution. libretexts.orgbyjus.com Therefore, further substitution on the benzoyl ring is predicted to occur at the positions meta to both the fluorine and the carbonyl group.

The directing effects of the substituents on the fluorobenzoyl ring are detailed in the table below.

| Position on Benzoyl Ring | Predicted Reactivity towards Electrophiles | Influencing Factors |

| 1 | Substituted with carbonyl | --- |

| 2 | Ortho to carbonyl, ortho to fluorine | Deactivated |

| 3 | Substituted with fluorine | --- |

| 4 | Para to carbonyl, ortho to fluorine | Deactivated |

| 5 | Meta to carbonyl, meta to fluorine | Most likely site of substitution |

| 6 | Ortho to carbonyl, para to fluorine | Deactivated |

Conversely, nucleophilic aromatic substitution (SNAr) on the fluorobenzoyl ring is a plausible reaction pathway. libretexts.org The fluorine atom can act as a good leaving group, especially if the aromatic ring is sufficiently activated by electron-withdrawing groups. libretexts.org In this compound, the carbonyl group and the oxazole ring itself contribute to the electron deficiency of the phenyl ring, potentially facilitating nucleophilic displacement of the fluorine atom by various nucleophiles. nih.govnih.gov

Transformations of the Carbonyl Group

The carbonyl group is a key functional handle for derivatization. It can undergo a variety of classical carbonyl reactions, including:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This would yield (3-fluorophenyl)(oxazol-2-yl)methanol, introducing a new chiral center and a hydroxyl group for further functionalization.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a range of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. khanacademy.org This allows for the introduction of diverse alkyl, aryl, or other organic fragments.

Reductive Amination: The carbonyl group can be converted into an amine through reductive amination, expanding the chemical space to include new nitrogen-containing derivatives. core.ac.uk

Wittig Reaction: The carbonyl can be converted to an alkene via the Wittig reaction, providing a route to vinyl-substituted oxazoles.

Strategies for Scaffold Diversification and Library Synthesis

The multiple reactive sites on the this compound scaffold lend themselves to combinatorial chemistry approaches for the generation of compound libraries. nih.govwikipedia.orgyoutube.com By systematically varying the building blocks that react with the different functional groups, a large number of diverse analogs can be synthesized.

A general strategy for library synthesis could involve a multi-step sequence:

Core Synthesis: Synthesis of the this compound core.

Diversification at the Carbonyl Group: A subset of the core material could be subjected to various carbonyl transformations (e.g., reduction followed by etherification, or Grignard addition).

Diversification at the Fluorobenzoyl Ring: Another subset could undergo nucleophilic aromatic substitution to replace the fluorine atom with a library of amines, thiols, or alcohols.

Diversification at the Oxazole Ring: While more challenging, derivatization at the C5 position of the oxazole ring via electrophilic substitution could be explored with a selection of potent electrophiles.

This parallel synthesis approach can efficiently generate a library of compounds with modifications at distinct points of the molecule, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Amide Linkage Formation

The transformation of the benzoyl moiety of this compound into an amide linkage is a critical step for creating diverse molecular libraries. While direct amidation of the ketone is challenging, a common synthetic route involves the reduction of the ketone to a secondary alcohol, followed by conversion to a suitable leaving group and subsequent nucleophilic substitution with an amine.

Alternatively, a more direct approach involves the reaction of this compound with primary or secondary amines under reductive amination conditions. This one-pot reaction, typically catalyzed by an acid and employing a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, provides an efficient pathway to a wide range of N-substituted derivatives.

General reaction schemes for amide linkage formation from related 2-acyloxazoles often involve initial activation of the carbonyl group. For instance, treatment with a reagent like triflic anhydride (B1165640) in the presence of a non-nucleophilic base can generate a highly electrophilic intermediate, which readily reacts with a variety of amines to form the corresponding amides in good yields. The specific application of this methodology to this compound would require empirical optimization of reaction conditions.

Another versatile method for forging amide bonds from carboxylic acids and amines utilizes coupling reagents. In a synthetic pathway targeting derivatives of this compound, one could envision a strategy where the oxazole ring is constructed from a precursor already containing the desired amide functionality. For example, the reaction of a suitably substituted N-acylamino ketone with a cyclizing agent can lead to the formation of the oxazole ring with the amide linkage pre-installed.

Ether and Thioether Derivatization

The synthesis of ether and thioether derivatives of this compound typically proceeds through the intermediacy of the corresponding secondary alcohol, obtained by the reduction of the ketone. The resulting alcohol can then be subjected to Williamson ether synthesis, where it is deprotonated with a strong base, such as sodium hydride, to form an alkoxide that subsequently displaces a halide from an alkyl or aryl halide to furnish the desired ether.

For the synthesis of thioether derivatives, a similar strategy can be employed. The secondary alcohol can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by a thiol nucleophile. Alternatively, the Mitsunobu reaction provides a mild and efficient method for the direct conversion of the alcohol to a thioether by reaction with a thiol in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or a related reagent.

Research on related oxazole systems has demonstrated the feasibility of introducing thioether moieties. For instance, the reaction of benzoxazole-2-thiol with various bromoamines has been shown to yield thioether-linked products. While this example involves a thiol substituent on the oxazole ring itself, the principles of nucleophilic substitution can be applied to a functionalized side chain at the 2-position.

Introduction of Alkyl and Aryl Substituents

The introduction of new alkyl and aryl substituents onto the this compound scaffold can be achieved through several synthetic strategies, primarily targeting the benzoyl phenyl ring or the oxazole ring itself.

Arylation:

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl substituents. Direct C-H arylation of the oxazole ring, typically at the C5 position, can be achieved using aryl halides in the presence of a palladium catalyst and a suitable ligand. However, achieving regioselectivity can be challenging. A more controlled approach involves the synthesis of a halogenated this compound precursor, which can then undergo Suzuki, Stille, or other cross-coupling reactions to introduce a wide variety of aryl and heteroaryl groups.

A base-promoted formal arylation of benzo[d]oxazoles with acyl chlorides has been reported, proceeding through an N-acylation and subsequent rearrangement, offering an alternative to transition-metal-catalyzed methods. The applicability of this reaction to this compound would depend on the relative reactivity of the benzoyl carbonyl and the oxazole nitrogen.

Alkylation:

The introduction of alkyl groups can be accomplished through various methods. For instance, if a suitable functional group handle is present on the benzoyl ring, such as a hydroxyl or amino group, standard alkylation procedures can be employed. Alternatively, Friedel-Crafts acylation or alkylation of the 3-fluorophenyl ring prior to its incorporation into the final molecule represents a viable synthetic route.

Pharmacological and Biological Evaluation of 2 3 Fluorobenzoyl Oxazole and Its Analogues

In Vitro Biological Activity Screening

The in vitro biological activity of 2-(3-Fluorobenzoyl)oxazole and its analogues has been a subject of scientific investigation, particularly focusing on their potential as anticancer and antimicrobial agents. This section details the findings from various studies that have explored the efficacy of these compounds in controlled laboratory settings.

Anticancer Efficacy Studies

The quest for novel therapeutic agents for the treatment of cancer has led to the exploration of various synthetic compounds, including those based on the oxazole (B20620) scaffold. Analogues of this compound have demonstrated promising results in preclinical anticancer studies, exhibiting effects ranging from the inhibition of cancer cell growth to the induction of programmed cell death.

Several studies have documented the ability of oxazole and benzoxazole (B165842) analogues to inhibit the proliferation of various human cancer cell lines. The cytotoxic activities are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

A series of novel benzoxazole derivatives were synthesized and evaluated for their anti-proliferative activities against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov The tested compounds displayed a promising range of cytotoxic effects, with IC₅₀ values spanning from 3.22 ± 0.13 to 32.53 ± 1.97 µM. tandfonline.com Notably, some derivatives exhibited significant inhibitory activity. For instance, a derivative featuring a 2-methoxy phenyl moiety showed IC₅₀ values of 4.054 ± 0.17 µM against MCF-7 and 3.95 ± 0.18 µM against HepG2. nih.gov Another compound with a 2,6-dimethyl phenyl group demonstrated a notable inhibitory effect on the MCF-7 cell line with an IC₅₀ of 5.8 ± 0.22 µM. nih.gov

In a different study, 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives were assessed for their in vitro anticancer effects on both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. nih.gov These compounds generally showed slightly greater cytotoxicity towards the LNCaP cells. nih.gov The meta-substituted analogue, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, emerged as a particularly potent inhibitor, with an IC₅₀ of 0.03 μM on LNCaP and 0.08 μM on PC3 cells after a five-day exposure period. nih.gov

Furthermore, novel 2,4,5-trisubstituted oxazole derivatives containing a heterocycle moiety have been synthesized and their antiproliferative activity evaluated. nih.gov Certain compounds from this series, such as those incorporating a benzothiazole (B30560) or pyrimidine (B1678525) group, demonstrated good antiproliferative activity in vitro, with results comparable to the standard anticancer drug 5-fluorouracil. nih.gov

The following table summarizes the inhibitory concentrations (IC₅₀) of selected oxazole analogues against various cancer cell lines.

| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) |

| Benzoxazole derivative with 2-methoxy phenyl moiety | MCF-7 | 4.054 ± 0.17 |

| Benzoxazole derivative with 2-methoxy phenyl moiety | HepG2 | 3.95 ± 0.18 |

| Benzoxazole derivative with 2,6-dimethyl phenyl moiety | MCF-7 | 5.8 ± 0.22 |

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.03 |

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 | 0.08 |

| 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole | - | Good activity |

| 2-(2-(pyridin-3-yl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)pyrimidine | - | Good activity |

Beyond inhibiting proliferation, a key characteristic of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in malignant cells. Research into benzoxazole analogues has revealed their capacity to trigger this crucial process through various cellular mechanisms.

One study investigating a potent benzoxazole derivative, compound 14b, found that it significantly induced apoptosis in HepG2 liver cancer cells. nih.govtandfonline.com Treatment with this compound resulted in 16.52% of the cells undergoing apoptosis, a stark contrast to the 0.67% observed in untreated control cells. nih.govtandfonline.com This apoptotic effect was further supported by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Another set of novel benzoxazole derivatives were also found to be inducers of apoptosis. nih.gov The most potent of these, compound 12l, induced apoptosis in 35.13% of HepG2 cells. nih.gov The mechanism of this induction was linked to a significant elevation in the levels of the pro-apoptotic protein BAX (3.40-fold) and a notable reduction in the anti-apoptotic protein Bcl-2 (2.12-fold), alongside a 2.98-fold increase in caspase-3 levels. nih.gov

Further mechanistic insights revealed that these compounds can also affect the cell cycle. Compound 14b was found to arrest the growth of HepG2 cells at the Pre-G1 phase of the cell cycle. nih.gov Similarly, compound 12l was observed to halt the HepG2 cell cycle primarily at the Pre-G1 and G1 phases. nih.gov

| Compound Analogue | Cancer Cell Line | Apoptotic Effect | Key Mechanisms |

| Compound 14b | HepG2 | 16.52% apoptosis | 4.8-fold increase in caspase-3, Pre-G1 cell cycle arrest |

| Compound 12l | HepG2 | 35.13% apoptosis | 2.98-fold increase in caspase-3, 3.40-fold increase in BAX, 2.12-fold decrease in Bcl-2, Pre-G1 and G1 cell cycle arrest |

In addition to inducing cell death, some oxazole analogues have been shown to exert cytostatic effects, meaning they can inhibit the growth and proliferation of cancer cells without necessarily killing them.

A study on a novel series of 4-arylsulfonyl-1,3-oxazoles evaluated their anticancer activities against a panel of 59 cancer cell lines. biointerfaceresearch.com One of the compounds, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, demonstrated a cytostatic effect against the SNB75 and SF-539 cell lines of the CNS Cancer subpanel, which are present in Glioblastoma and Gliosarcoma, respectively. biointerfaceresearch.com This indicates that the compound can halt the progression of these specific cancer cells.

| Compound Analogue | Cancer Cell Line | Effect |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SNB75 (Glioblastoma) | Cytostatic |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SF-539 (Gliosarcoma) | Cytostatic |

Antimicrobial Potential

The emergence of drug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. The oxazole scaffold has been identified as a promising starting point for the development of novel antibacterial compounds.

Analogues of this compound have been investigated for their activity against a range of bacterial pathogens. A study focusing on a library of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides, which are structurally related to the target compound, tested their antibacterial activity against Gram-positive bacteria. nih.gov The results indicated that the antibacterial response was highly dependent on the substitution pattern. nih.gov

Trifluoromethyl derivatives of these thiosemicarbazides demonstrated the most potent activity. mdpi.com Specifically, compounds 15a, 15b, and 16b were active against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates. nih.gov The minimal inhibitory concentrations (MICs) for these compounds ranged from 7.82 to 31.25 μg/mL. nih.gov Docking studies suggest that these fluorobenzoylthiosemicarbazides may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall biosynthesis. mdpi.com

The following table presents the minimal inhibitory concentrations (MICs) of selected fluorobenzoylthiosemicarbazide analogues against various bacterial strains.

| Compound Analogue | Bacterial Strain | MIC (µg/mL) |

| Trifluoromethyl derivative 15a | Gram-positive bacteria | 7.82 - 31.25 |

| Trifluoromethyl derivative 15b | Gram-positive bacteria | 7.82 - 31.25 |

| Trifluoromethyl derivative 16b | Gram-positive bacteria | 7.82 - 31.25 |

| Trifluoromethyl derivative 15a | Methicillin-sensitive S. aureus | 7.82 - 31.25 |

| Trifluoromethyl derivative 15b | Methicillin-sensitive S. aureus | 7.82 - 31.25 |

| Trifluoromethyl derivative 16b | Methicillin-sensitive S. aureus | 7.82 - 31.25 |

| Trifluoromethyl derivative 15a | Methicillin-resistant S. aureus (MRSA) | 7.82 - 31.25 |

| Trifluoromethyl derivative 15b | Methicillin-resistant S. aureus (MRSA) | 7.82 - 31.25 |

| Trifluoromethyl derivative 16b | Methicillin-resistant S. aureus (MRSA) | 7.82 - 31.25 |

Antifungal Activity Assessment

The oxazole scaffold is a recurring motif in the design of novel antifungal agents. Research into oxazole derivatives has revealed a spectrum of activity against various fungal pathogens, including those affecting plants and humans. For instance, a series of pyrazole-linked oxazole-5-one derivatives were synthesized and evaluated for their antimicrobial capabilities. nih.gov Among the tested compounds, one derivative demonstrated the highest activity against fungal strains like Candida albicans, as well as bacterial strains. nih.gov The reference drugs for this assessment included fluconazole, ketoconazole, and clotrimazole. nih.gov

Further studies have focused on 1,2,4-oxadiazole (B8745197) derivatives, which are structurally related to oxazoles. These compounds have been designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a mechanism that disrupts the fungal respiratory chain and energy metabolism. nih.gov In vitro testing of these derivatives against plant pathogens showed varying levels of antifungal activity. A notable finding from structure-activity relationship (SAR) analysis was that derivatives containing an anisic acid moiety generally exhibited superior activity compared to those with a cinnamic acid group. nih.gov The antifungal efficacy of these compounds was found to be more pronounced against Fusarium graminearum, Exserohilum turcicum, Colletotrichum capsici, and Rhizoctonia solani than against Botrytis cinerea. nih.gov

The substitution pattern on the aromatic rings of these oxadiazole compounds also plays a crucial role in determining their antifungal potency. For example, when the Ar2 group (a phenyl ring) was polysubstituted, a derivative with two hydroxyl groups at the 3 and 4 positions showed better activity than derivatives with methoxy (B1213986) or other hydroxyl substitutions. nih.gov This highlights the sensitive dependence of biological activity on the specific structural features of the molecule.

Table 1: Antifungal Activity of Selected Oxazole Analogues

| Compound Class | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-linked oxazole-5-one | Candida albicans | One derivative showed the highest activity among the series. | nih.gov |

| 1,2,4-Oxadiazole derivatives | F. graminearum, E. turcicum, etc. | Derivatives with anisic acid were superior to those with cinnamic acid. | nih.gov |

Antiviral Activity Investigations

The structural framework of oxazole and related nitrogen-containing heterocycles, such as triazoles, has been a fertile ground for the discovery of new antiviral agents. researchgate.netresearchgate.net These compounds have been investigated for activity against a wide range of DNA and RNA viruses. openmedicinalchemistryjournal.com

Research into 1,2,3-triazolyl nucleoside analogues, synthesized via "click chemistry," has identified compounds with activity against the influenza A/PR/8/34/(H1N1) virus and coxsackievirus B3. nih.gov One promising lead compound, where a 1,2,3-triazolylribofuranosyl fragment is linked to a quinazoline-2,4-dione moiety, demonstrated a half-maximal inhibitory concentration (IC50) of 30 μM against the influenza virus. nih.gov Another analogue, with the triazolylribofuranosyl residue attached to a 6-methyluracil (B20015) moiety, showed an IC50 of 15 μM. nih.gov Theoretical calculations suggest these compounds may exert their antiviral effect by interfering with the polymerase acidic protein (PA) of the viral RNA-dependent RNA polymerase. nih.gov

Anti-inflammatory Properties

Oxazole derivatives are recognized for their diverse biological activities, including significant anti-inflammatory potential. nih.gov The mechanism often involves the inhibition of key inflammatory mediators. nih.gov For example, the anti-inflammatory action of corticosteroids is partly explained by their ability to selectively inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that is rapidly induced during inflammation and is responsible for producing large amounts of prostaglandins. nih.gov

Studies on related heterocyclic systems, such as 1,3,4-oxadiazoles, have also been conducted to evaluate their anti-inflammatory properties. In one such study, a series of 2-(naphth-1-ylmethyl)-5-arylamino-1,3,4-oxadiazoles were synthesized from their thiosemicarbazide (B42300) precursors. nih.gov Interestingly, the cyclization of the thiosemicarbazides into oxadiazoles (B1248032) led to a significant decrease in anti-inflammatory activity in a carrageenin-induced edema model in rats. nih.gov However, these oxadiazoles showed greater in vitro antiproteolytic activity, protecting against the trypsin-induced hydrolysis of bovine serum albumin, than their precursor compounds. nih.gov This suggests that different structural features may contribute to different aspects of the anti-inflammatory profile.

Antioxidant Effects

The search for novel antioxidant compounds has led researchers to investigate various heterocyclic structures, including oxazole derivatives. nih.gov Antioxidants are crucial as they can scavenge free radicals and prevent their formation, which is implicated in numerous diseases. nih.gov

A series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their antioxidant activity in vitro. nih.gov The study assessed the compounds' ability to inhibit lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats. nih.gov One particular analogue demonstrated a notable 89% inhibition of microsomal EROD activity, which was superior to the 85% inhibition shown by the specific inhibitor caffeine (B1668208) at the same concentration. nih.gov These findings indicate that oxazol-5(4H)-one derivatives can be significant antioxidants. nih.gov

Further research on novel benzoxazole and naphthoxazole analogs also demonstrated their antioxidant properties. mdpi.com The most active compound in this series exhibited antioxidant effects at a half-maximal inhibitory concentration (IC50) of 0.214 µM, highlighting the potential of this class of compounds to mitigate oxidative stress. mdpi.com

Enzyme Inhibition Profiling

The ability of oxazole-containing compounds to act as enzyme inhibitors is a cornerstone of their therapeutic potential. mdpi.com This inhibitory action extends to a variety of enzymes implicated in different disease pathways.

For instance, benzimidazole-based oxazole analogues have been identified as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov In one study, all synthesized analogues displayed a diverse spectrum of inhibitory potentials, with IC50 values against AChE ranging from 0.10 µM to 12.60 µM. nih.gov Molecular docking studies suggested that the presence of electron-withdrawing groups, such as nitro (–NO2) and trifluoromethyl (–CF3), enhanced the inhibitory activity. nih.gov

Similarly, azinane-triazole based derivatives, which share a heterocyclic nature with oxazoles, have been shown to inhibit not only AChE and BuChE but also α-glucosidase and urease. nih.gov The potential of these molecules as enzyme inhibitors underscores their relevance in the search for new treatments for conditions like Alzheimer's disease and diabetes mellitus. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is a significant target in medicinal chemistry, particularly for anti-inflammatory and anticancer agents, due to its overexpression in various cancers and its role as a key inflammatory mediator. nih.govnih.gov The selective inhibition of COX-2 over its isoform, COX-1, is a desired therapeutic goal to reduce side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

The cytotoxic properties of benzoxazole derivatives against cancer cells have been linked to several mechanisms, including the inhibition of COX-2. mdpi.com Research on novel synthesized scaffolds has shown that compounds possessing both anticancer and COX-2 inhibitory properties are of great interest. nih.gov One study found that an isoxazole-containing analogue exhibited prominent inhibition of the COX-2 enzyme (61%), which was associated with its anticancer activity. nih.gov The development of selective COX-2 inhibitors represents a modern approach to treating not only arthritis and other inflammatory diseases but also certain types of cancer. nih.govnih.gov

STAT3 Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-validated target for cancer drug design because it is frequently hyperactivated in many human tumors. nih.gov Its activation contributes to tumor cell survival, proliferation, and migration. nih.gov

A novel oxazole-based small-molecule STAT3 inhibitor, identified as S3I-M2001, has been developed. nih.gov This compound acts as a peptidomimetic of the STAT3 SH2 domain-binding phosphotyrosine peptide and works by selectively disrupting the active STAT3:STAT3 dimers. nih.gov Treatment of malignant cells with S3I-M2001 leads to a biphasic loss of functional STAT3. Initially, the activated STAT3 aggregates into nonfunctional perinuclear structures, which is followed by a late-phase degradation mediated by the proteasome. nih.gov

This disruption of STAT3 function by the oxazole-based inhibitor leads to the inhibition of STAT3-dependent gene transcription, including that of the survival gene Bcl-xL. nih.gov Consequently, S3I-M2001 has been shown to inhibit STAT3-dependent malignant transformation, survival, migration, and invasion of cancer cells that harbor persistently activated STAT3. nih.gov Furthermore, the inhibitor was effective in reducing the growth of human breast tumor xenografts, identifying it as a significant antitumor agent. nih.gov

Table 2: Profile of STAT3 Pathway Modulation by an Oxazole-based Inhibitor

| Inhibitor | Mechanism of Action | Cellular Effects | In Vivo Activity | Reference |

|---|

G-quadruplex Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. Their presence in telomeres and oncogene promoter regions has made them attractive targets for anticancer drug design. The stabilization of these structures by small molecules can interfere with key cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

While direct studies on this compound are not extensively documented in publicly available research, the broader class of oxazole-containing compounds has shown promise as G-quadruplex stabilizing agents. For instance, synthetic oxazole-based peptide macrocycles have been identified as a novel class of G-quadruplex binding ligands. These molecules have demonstrated the ability to bind to and stabilize G-quadruplex structures, highlighting the potential of the oxazole scaffold in this therapeutic strategy. Further investigation is required to ascertain whether this compound shares these properties.

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing crucial roles in replication, transcription, and chromosome segregation. Their inhibition is a well-established mechanism for many successful anticancer drugs.

The inhibitory potential of this compound against DNA topoisomerases has not been specifically detailed in available scientific literature. However, the isoxazole (B147169) scaffold, a close structural relative of oxazole, has been incorporated into novel compounds that exhibit DNA topoisomerase inhibitory activity. For instance, newly synthesized isoxazole derivatives have been shown to interact with the DNA topoisomerase complex of E. coli, suggesting that the oxazole and isoxazole cores can serve as a foundation for the development of this class of inhibitors. nih.gov Future studies are warranted to determine if this compound or its analogues can effectively inhibit human DNA topoisomerases.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating a multitude of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

Receptor Binding and Modulation Studies (e.g., Neuropeptide S Receptor Antagonism)

Neuropeptide S (NPS) and its receptor (NPSR) are involved in various physiological processes, including arousal, anxiety, and memory. Antagonists of the NPSR are being investigated for their potential in treating conditions like anxiety and substance use disorders.

While there is no direct evidence to suggest that this compound is an NPSR antagonist, compounds containing an oxazole ring fused with a pyrazine (B50134) system have been identified as potent antagonists of this receptor. nih.govdrugbank.com One such compound, SHA 68, a derivative of an oxazolo[3,4-a]pyrazine core, has shown high affinity for the NPSR. najah.edu This indicates that the oxazole scaffold can be a key component in the design of NPSR modulators. The distinct structure of this compound, however, means its activity at this receptor cannot be assumed and requires experimental validation.

Ferroptosis Inhibition Mechanisms

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibiting ferroptosis has shown therapeutic promise in conditions associated with excessive cell death, such as neurodegenerative diseases and ischemia-reperfusion injury.

Recent studies have highlighted the potential of oxazole-based compounds as inhibitors of ferroptosis. mdpi.comnih.gov These molecules, designed as radical-trapping antioxidants, can prevent the accumulation of lipid peroxides that drive ferroptotic cell death. While these findings are promising for the oxazole class of compounds, the specific ability of this compound to inhibit ferroptosis has not been reported.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

The biological activity of a compound is intricately linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

For 2-benzoyloxazole (B69182) derivatives, the nature and position of substituents on both the benzoyl and oxazole rings are expected to significantly influence their biological profile. While comprehensive SAR studies for this compound are not extensively published, general principles from related heterocyclic compounds can provide valuable insights.

Influence of Fluorine Substitution Pattern on Activity

The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. The position of the fluorine atom on the benzoyl ring of this compound is therefore likely to be a critical determinant of its biological activity.

In various classes of bioactive molecules, the presence and position of a fluorine substituent can have a profound impact. For example, in some series of kinase inhibitors, a fluorine atom at a specific position can enhance potency by forming favorable interactions with the target protein. Conversely, in other contexts, it may alter the electronic properties of the molecule in a way that is detrimental to activity. A systematic exploration of the SAR of fluorine substitution, by synthesizing and evaluating analogues with fluorine at the ortho-, meta-, and para-positions of the benzoyl ring, would be essential to understand its role in the activity of 2-benzoyloxazole derivatives.

Role of Substituents on the Oxazole Ring System

The substitution pattern on the oxazole or benzoxazole ring plays a pivotal role in determining the biological activities of this class of compounds. nih.gov Variations in the substituents can significantly influence the pharmacological profile, including potency and selectivity.

For instance, in a series of benzoxazole derivatives evaluated for their cytotoxic activities against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma) cell lines, the nature of the substituent on the benzoxazole ring was a key determinant of potency. nih.gov It was observed that compounds featuring a 5-chlorobenzo[d]oxazole moiety generally exhibited more potent cytotoxic activity compared to their unsubstituted or 5-methylbenzo[d]oxazole counterparts. nih.gov This suggests that an electron-withdrawing group at the 5-position of the benzoxazole ring is advantageous for this particular biological effect. nih.gov

Conversely, derivatives containing a 5-methylbenzo[d]oxazole group displayed weaker inhibitory activity against the tested cancer cell lines. nih.gov This highlights that even a small alkyl group, which is electron-donating, can diminish the cytotoxic potential in this specific scaffold. nih.gov

The following table summarizes the cytotoxic activity of some 5-substituted benzoxazole derivatives, illustrating the impact of the substituent on the ring system.

Table 1: Effect of Substituents on the Benzoxazole Ring on Cytotoxic Activity

| Compound ID | Benzoxazole Substituent | Test Compound Moiety | IC₅₀ (µM) on MCF-7 Cells | IC₅₀ (µM) on HepG2 Cells |

|---|---|---|---|---|

| 14i | 5-Methyl | Terminal 2-methoxy phenyl | 6.94 ± 0.22 | 3.22 ± 0.13 |

| 14l | 5-Chloro | Terminal 2,5-dichloro phenyl | 6.87 ± 0.23 | 6.70 ± 0.47 |

| 14k | 5-Chloro | Terminal 2,5-dichloro phenyl | 7.75 ± 0.24 | 11.42 ± 0.93 |

| 14n | 5-Chloro | Terminal 4-hydroxy phenyl | 9.93 ± 0.85 | 7.098 ± 0.5 |

Data sourced from a study on new benzoxazole derivatives as potential VEGFR-2 inhibitors. nih.gov

Impact of Modifications to the Benzoyl Moiety

Modifications to the benzoyl moiety of 2-benzoyl-oxazole and related structures have a profound impact on their biological activity. The nature and position of substituents on the phenyl ring of the benzoyl group can dictate the potency and selectivity of these compounds.

In a study of N-benzoylpyrazole derivatives as inhibitors of human neutrophil elastase, it was found that ortho-substituents on the benzoyl radical were a main factor influencing inhibitory activity. nih.gov This suggests that steric or electronic effects close to the carbonyl linker are critical for interaction with the biological target.

Similarly, in a series of 2-phenylbenzo[d]oxazole derivatives evaluated for tyrosinase inhibitory activity, the substitution pattern on the 2-phenyl group (analogous to the benzoyl moiety in the context of this article) was crucial. Phenolic compounds within this scaffold showed potent inhibition. nih.gov

Furthermore, in a series of benzoxazole derivatives designed as VEGFR-2 inhibitors, the substitution on the terminal phenyl ring (part of a larger substituent at the 2-position of the benzoxazole) significantly influenced cytotoxic activity. nih.gov For example, a 2-methoxyphenyl substituent on an unsubstituted benzo[d]oxazole core resulted in potent activity against both HepG2 and MCF-7 cell lines. nih.gov In contrast, a 4-hydroxy substituent on the same phenyl ring led to a decrease in potency. nih.gov The presence of multiple chloro substituents on the terminal phenyl ring also modulated the cytotoxic effect. nih.gov

The following table illustrates the impact of modifications to a terminal phenyl moiety on the cytotoxic activity of benzoxazole derivatives.

Table 2: Impact of Terminal Phenyl Ring Substitution on Cytotoxic Activity of Benzoxazole Derivatives

| Compound ID | Benzoxazole Moiety | Terminal Phenyl Substituent | IC₅₀ (µM) on MCF-7 Cells | IC₅₀ (µM) on HepG2 Cells |

|---|---|---|---|---|

| 14a | Unsubstituted | 2-Methoxy | 4.054 ± 0.17 | 3.95 ± 0.18 |

| 14g | Unsubstituted | 2,6-Dimethyl | 5.8 ± 0.22 | 10.73 ± 0.83 |

| 14d | 5-Methyl | 2,6-Dimethoxy | 18.47 ± 1.26 | 11.86 ± 0.79 |

| 14m | 5-Methyl | 4-Hydroxy | Decreased potency | Decreased potency |

Data sourced from a study on new benzoxazole derivatives as potential VEGFR-2 inhibitors. nih.gov

Investigation of Biological Mechanisms of Action

The biological mechanisms of action for this compound and its analogues are multifaceted, with studies on related compounds pointing towards interactions with various molecular targets and modulation of key cellular pathways.

Identification of Molecular Targets and Pathways

Research on structurally similar benzoxazole derivatives has identified several potential molecular targets. For instance, a series of novel benzoxazole derivatives were designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. nih.gov Several compounds in this series demonstrated significant inhibition of VEGFR-2. nih.gov

In other studies, 2-aryl-4-benzoyl-imidazole (ABI) analogues, which share a similar structural motif, were identified as colchicine (B1669291) binding site inhibitors, leading to the inhibition of tubulin polymerization. nih.gov This action disrupts microtubule dynamics, a critical process for cell division, and is a well-established mechanism for anticancer agents. nih.gov

Furthermore, some benzoxazole derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of COX-2, interacting with key amino acid residues such as Tyr-355 and Arg-120. nih.gov

Cellular Response and Pathway Modulation

The interaction of benzoxazole derivatives with their molecular targets triggers a cascade of cellular responses and modulates various signaling pathways.

Compounds that inhibit tubulin polymerization, for example, have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. d-nb.info This cell cycle arrest can subsequently lead to the induction of apoptosis, or programmed cell death. nih.govd-nb.info One study on a potent tubulin inhibitor, compound 4v, demonstrated that it not only induced tumor necrosis and disrupted tumor angiogenesis but also led to tumor cell apoptosis in vivo. nih.gov

The induction of apoptosis is a common downstream effect of many anticancer agents. For certain pyrazoline derivatives with structural similarities to combretastatin-A4, which is related to the benzoyl-heterocycle scaffold, the apoptotic mechanism was found to involve a reduction in the mitochondrial membrane potential and the activation of caspases 3 and 9. d-nb.info Another study on a benzoxazole derivative, compound 14b, showed a significant, 4.8-fold increase in the level of caspase-3 in HepG2 cells compared to control cells, confirming its pro-apoptotic activity. nih.gov

The inhibition of VEGFR-2 by benzoxazole derivatives directly impacts angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Compound 14b was found to reduce the proliferation and migratory potential of Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-chlorobenzo[d]oxazole |

| 5-methylbenzo[d]oxazole |

| 2-aryl-4-benzoyl-imidazole (ABI) |

| Combretastatin-A4 |

| Pyrazoline derivatives |

| N-benzoylpyrazole derivatives |

| 2-phenylbenzo[d]oxazole derivatives |

Computational Chemistry and Cheminformatics in the Study of 2 3 Fluorobenzoyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule from first principles. These methods are used to predict the electronic structure, stability, and reactivity of 2-(3-Fluorobenzoyl)oxazole.

The electronic character of a molecule is pivotal to its reactivity and photophysical properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

For instance, in a study of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were performed to determine its electronic properties. ajchem-a.com The calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, a similar computational approach would reveal the distribution of electron density. It is expected that the HOMO would be localized on the more electron-rich regions of the molecule, while the LUMO would be centered on the electron-deficient parts. This analysis helps in predicting sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com

The energies of these orbitals and their gap also influence the molecule's optical properties. The incorporation of carbazole (B46965) units into a polyfluorene backbone, for example, has been shown to widen the energy gap and cause a blue shift in absorption and emission spectra. nih.gov The analysis of global reactivity descriptors, derived from HOMO-LUMO energies, such as chemical potential, hardness, and electrophilicity index, further quantifies the molecule's reactivity and potential for interaction. ajchem-a.com

A hypothetical summary of electronic properties for this compound, based on typical values for similar aromatic heterocyclic ketones, is presented below.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -2.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | ~ 7.0 eV | Energy required to remove an electron. |

| Electron Affinity (EA) | ~ 1.5 eV | Energy released when an electron is added. |

Note: These values are illustrative and based on data for structurally related compounds. Actual values for this compound would require specific DFT calculations.

The three-dimensional structure of a molecule dictates how it interacts with its environment, including biological targets. This compound possesses conformational flexibility, primarily around the single bond connecting the benzoyl and oxazole (B20620) rings. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Theoretical calculations are employed to determine the potential energy surface of the molecule as a function of key dihedral angles. Studies on similar molecules, such as oxazole-containing amino acids, have shown that specific conformations can be stabilized by intramolecular interactions, like hydrogen bonds. nih.gov For this compound, the planarity between the phenyl and oxazole rings would be a key factor. A study on 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one using DFT and HF methods identified four different stable conformations. nih.gov This highlights the importance of a thorough conformational search to locate the global minimum energy structure, which is presumed to be the most populated and biologically relevant conformation. The stability of different conformers is influenced by steric hindrance and electronic effects, such as conjugation between the aromatic systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful cheminformatics tool used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This technique is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Molecular docking simulations for this compound would involve placing the molecule into the binding site of a selected protein target and evaluating the fit using a scoring function. This function estimates the binding affinity (often expressed as a docking score or binding energy) and predicts the most stable binding pose. For example, in the study of novel 1,3,4-oxadiazole (B1194373) derivatives as potential anticholinesterase agents, molecular docking was used to identify compounds with ideal docking poses within the active site of acetylcholinesterase (AChE). nih.gov Similarly, docking studies on other heterocyclic compounds have successfully predicted binding to targets like carboxylesterase and various SARS-CoV-2 proteins. nih.govresearchgate.net

The predicted binding affinity provides a qualitative measure of how strongly the ligand binds to the target. A lower binding energy generally indicates a more stable ligand-protein complex. These predictions are instrumental in prioritizing compounds for further experimental testing.

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition. For a molecule like this compound, several types of interactions would be analyzed:

Hydrogen Bonds: The nitrogen and oxygen atoms in the oxazole ring, as well as the carbonyl oxygen, can act as hydrogen bond acceptors.

Halogen Bonds: The fluorine atom on the benzoyl ring can participate in halogen bonding, a specific type of non-covalent interaction.

π-π Stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket.

Hydrophobic Interactions: The phenyl ring can form favorable hydrophobic contacts with nonpolar residues.

A hypothetical table of interactions for this compound docked into a kinase binding site is shown below.

| Interaction Type | Potential Interacting Residues (Illustrative) | Contributing Moiety of Ligand |

| Hydrogen Bond | Lysine, Aspartate | Oxazole Nitrogen, Carbonyl Oxygen |

| Halogen Bond | Backbone Carbonyl Oxygen | Fluorine |

| π-π Stacking | Phenylalanine, Tyrosine | Phenyl Ring, Oxazole Ring |

| Hydrophobic Contact | Leucine, Valine, Isoleucine | Phenyl Ring |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the docked pose and provides a more accurate estimation of binding free energy.

For a complex of this compound with a target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. The simulation would reveal how the ligand and protein adapt to each other's presence. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. A stable RMSD suggests the complex has reached equilibrium.